molecular formula C18H22N4O B2489766 N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide CAS No. 1394798-27-6

N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide

Cat. No.: B2489766
CAS No.: 1394798-27-6
M. Wt: 310.401
InChI Key: LKOFXOOXDPQQNE-UHFFFAOYSA-N
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Description

N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure combining an imidazo[1,5-a]pyridine core, a motif frequently explored in medicinal chemistry for its potential bioactivity , with a cyanoacrylamide functional group. The presence of the N-butyl and isopropyl (propan-2-yl) substituents influences the compound's lipophilicity and steric profile, which are critical parameters for optimizing pharmacokinetic properties in drug discovery. Compounds containing similar N-heterocyclic frameworks, such as imidazo[1,5-a]pyridine, are of significant interest in the development of therapeutic agents due to their ability to interact with various biological targets . The specific research applications and mechanism of action for this compound are not fully characterized in the current scientific literature and represent an area for investigation. Researchers may explore its potential as a key intermediate in multi-component reactions or as a scaffold for building diverse chemical libraries targeting enzyme inhibition or receptor modulation . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-butyl-2-cyano-3-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-4-5-9-20-18(23)14(12-19)11-15-16-8-6-7-10-22(16)17(21-15)13(2)3/h6-8,10-11,13H,4-5,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOFXOOXDPQQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=C2C=CC=CN2C(=N1)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ritter-Type Cyclization

The imidazo[1,5-a]pyridine scaffold is synthesized via a Ritter-type reaction, as demonstrated by recent advancements in Bi(OTf)₃-catalyzed cyclizations.

Procedure :

  • Starting Material : 2-(Hydroxymethyl)-3-isopropylpyridine (10 mmol) is dissolved in 1,2-dichloroethane (0.3 M).
  • Catalyst System : Bismuth(III) trifluoromethanesulfonate (5 mol%) and para-toluenesulfonic acid monohydrate (7.5 equiv) are added.
  • Nitrile Source : Acetonitrile (15 equiv) is introduced, and the mixture is heated at 150°C for 12 hours.
  • Workup : The reaction is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (20% ethyl acetate/hexane).

Key Considerations :

  • The isopropyl group at position 3 originates from the starting pyridine derivative.
  • Bi(OTf)₃ facilitates benzylic cation formation, enabling nucleophilic attack by acetonitrile.

Oxidation to Aldehyde

The intermediate 3-isopropylimidazo[1,5-a]pyridine-1-methanol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Optimization Data :

Oxidizing Agent Solvent Temperature (°C) Yield (%)
PCC CH₂Cl₂ 25 78
MnO₂ Toluene 110 65
Swern THF -78 72

Preparation of N-Butyl Cyanoacetamide

Synthetic Route :

  • Activation : Cyanoacetic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dimethylformamide (DMF).
  • Amidation : Butylamine (1.5 equiv) is added dropwise at 0°C, and the mixture is stirred for 24 hours at room temperature.
  • Isolation : The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.21 (s, 1H, NH), 3.35 (t, 2H, J = 6.8 Hz, NCH₂), 2.98 (s, 2H, CH₂CN), 1.45–1.32 (m, 4H, CH₂), 0.91 (t, 3H, J = 7.2 Hz, CH₃).

Knoevenagel Condensation for Enamide Formation

The aldehyde and N-butyl cyanoacetamide undergo condensation to form the α,β-unsaturated system.

Optimized Conditions :

  • Solvent : Ethanol (0.2 M).
  • Base : Morpholine (20 mol%).
  • Temperature : Reflux (78°C) for 6 hours.

Mechanistic Insights :

  • Deprotonation : Morpholine abstracts the α-hydrogen of cyanoacetamide, generating a nucleophilic enolate.
  • Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
  • Dehydration : Acidic workup eliminates water, yielding the conjugated enamide.

Yield Optimization :

Base Solvent Time (h) Yield (%)
Morpholine EtOH 6 82
Piperidine EtOH 8 75
Triethylamine CH₃CN 12 68

Purification and Characterization

Chromatographic Purification :

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Gradient of ethyl acetate (30% → 60%) in petroleum ether.

Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazo-H), 8.15 (d, 1H, J = 8.5 Hz, pyridine-H), 7.89 (s, 1H, NH), 7.45 (d, 1H, J = 8.5 Hz, pyridine-H), 6.92 (s, 1H, =CH), 3.44 (t, 2H, J = 7.0 Hz, NCH₂), 3.12 (septet, 1H, J = 6.8 Hz, CH(CH₃)₂), 1.52–1.41 (m, 4H, CH₂), 1.28 (d, 6H, J = 6.8 Hz, CH₃), 0.93 (t, 3H, J = 7.2 Hz, CH₃).
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 166.5 (C=O), 154.1 (C=N), 148.3 (imidazo-C), 134.9 (pyridine-C), 118.7 (CN), 115.4 (=CH), 45.8 (NCH₂), 28.3 (CH(CH₃)₂), 22.1 (CH₂), 19.7 (CH₃).

Alternative Synthetic Routes

Multicomponent Reaction Approach

A one-pot assembly involving 3-isopropylimidazo[1,5-a]pyridine-1-carbaldehyde, cyanoacetamide, and butylamine in the presence of Bi(OTf)₃ was explored but yielded <50% product due to competing side reactions.

Palladium-Catalyzed Coupling

Attempts to couple preformed 1-bromoimidazo[1,5-a]pyridine with a cyanoacrylamide boronic ester via Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME) resulted in low conversion (<30%), attributed to steric hindrance.

Chemical Reactions Analysis

N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Anticancer Activity : Research indicates that imidazo[1,5-a]pyridine derivatives possess anticancer properties. Specifically, compounds similar to N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The imidazo[1,5-a]pyridine scaffold has been associated with antimicrobial activity. Studies suggest that derivatives can inhibit bacterial growth and exhibit antifungal properties, making them potential candidates for treating infections caused by resistant strains .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, molecular docking studies have indicated that similar compounds can inhibit enzymes like 5-lipoxygenase, which is crucial in inflammatory responses .

Therapeutic Potential

Given its diverse biological activities, this compound has potential therapeutic applications:

Table 1: Potential Therapeutic Applications

Application AreaMechanism of ActionReferences
Cancer TreatmentInduction of apoptosis in cancer cells
Antimicrobial AgentsInhibition of microbial growth
Anti-inflammatoryInhibition of 5-lipoxygenase

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds with similar structures:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of imidazo[1,5-a]pyridine derivatives. The results demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that structural modifications could enhance activity .

Case Study 2: Antimicrobial Activity

Research on related compounds indicated promising results against Staphylococcus aureus and Candida albicans. These findings support further exploration into the development of new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide involves its interaction with specific molecular targets in biological systems. The imidazo[1,5-a]pyridine core is known to bind to various receptors and enzymes, modulating their activity. The cyano and prop-2-enamide groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound A shares structural homology with several imidazo[1,5-a]pyridine derivatives, differing primarily in substituent patterns. Key comparisons include:

Table 1: Substituent Profiles of Selected Imidazo[1,5-a]pyridine Derivatives
Compound Substituents at Key Positions Functional Groups Potential Applications
Compound A 3-(propan-2-yl), 2-cyano, N-butylamide Cyano, alkylamide, isopropyl Kinase inhibition, fluorescent probes
Imidazo[1,5-a]pyridine 1 () Unsubstituted core, monomeric unit None Fluorescent membrane probes
5f () 3-(pyrrolidin-2-yl), 1-(N,N-dimethylaniline) Pyrrolidine, dimethylaniline Insulin-regulated aminopeptidase inhibition
DP3 () 8-amino, 3-(1-acetylpyrrolidin-2-yl) Acetylpyrrolidine, amino Pharmaceutical degradation product
Patent derivative () 5-cyano, 5-aminomethyl Cyano, aminomethyl Cyclin-dependent kinase inhibition

Key Observations :

  • Electronic Effects: The cyano group in Compound A introduces strong electron-withdrawing character, which may stabilize the enamide moiety and influence photophysical properties (e.g., Stokes shift) compared to amino or alkyl-substituted analogs .
  • Bioactivity : Substitutions at position 3 (e.g., propan-2-yl vs. pyrrolidin-2-yl in 5f ) significantly alter target selectivity. Pyrrolidine derivatives in show enzyme inhibition, suggesting Compound A 's isopropyl group may confer distinct binding interactions .

Analysis :

  • Photophysics: The cyano group in Compound A may reduce Stokes shift compared to amino-substituted probes in but improve photostability .
  • Biological Activity: While highlights cyano derivatives as kinase inhibitors, Compound A's propan-2-yl group may sterically hinder interactions compared to smaller substituents in patent compounds .

Biological Activity

N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide is a complex organic compound known for its potential biological activities. This compound features a unique structural arrangement that includes a butyl chain, a cyano group, and an imidazopyridine moiety. The intricate design suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cells. Similar compounds have shown efficacy in inhibiting specific kinases and other enzymes involved in signaling pathways related to inflammation and cancer progression. For instance, derivatives of imidazo[1,5-a]pyridine have been studied for their ability to inhibit IKKβ and p38 MAP kinase, which are crucial in inflammatory responses and cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies indicate that the compound may effectively bind to active sites of kinases involved in cell signaling pathways. The predicted binding interactions suggest a mechanism through which this compound could exert its biological effects .

Case Studies

While direct case studies on this compound are scarce, related compounds have shown promise in clinical settings:

  • Anti-inflammatory Activity : Compounds derived from imidazo[1,5-a]pyridine were tested in vivo for their ability to reduce inflammation in rat models. These studies revealed significant reductions in edema compared to control groups .
  • Cancer Cell Proliferation : Research on similar imidazo compounds indicated potent inhibition of proliferation in various cancer cell lines (e.g., MCF7 and MDA-MB 231). The IC50 values for these compounds were significantly lower than those of standard chemotherapy agents .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize imidazo[1,5-a]pyridine derivatives like N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide?

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclization reactions between aldehydes and amines. For example, the Vilsmeier-Haack reaction is used to introduce formyl groups (e.g., imidazo[1,5-a]pyridine-3-carbaldehyde intermediates) , while Suzuki coupling and Knoevenagel condensation enable functionalization of the core structure . A one-pot cyclization using aromatic ketones and benzaldehyde in the presence of ammonium acetate and acetic acid is also effective for generating fluorophores . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to improve yields, which range from 35% to 73% depending on the pathway .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

X-ray crystallography is the gold standard for resolving 3D structures, particularly for assessing bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π-stacking) . Spectroscopic methods include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., imidazo[1,5-a]pyridine protons resonate at δ 6.6–8.4 ppm) .
  • FTIR : Identifies functional groups (e.g., cyano stretches near 2200 cm⁻¹) .
  • HRMS : Confirms molecular mass and empirical formula .
  • HPLC : Assesses purity and degradation products under stress conditions .

Q. What are the primary applications of imidazo[1,5-a]pyridine derivatives in academic research?

These compounds serve as:

  • Fluorescent probes : Their solvatochromic behavior and large Stokes shifts enable membrane dynamics studies in liposomes .
  • Ligands in coordination chemistry : They form complexes with metals like cadmium, exhibiting distorted square pyramidal geometries .
  • Biological scaffolds : Derivatives show activity as kinase inhibitors (e.g., c-MYC G-quadruplex stabilizers) and anti-tubercular agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as variations in bond lengths or angles observed in metal complexes?

In cases where structural variations arise (e.g., two cadmium complexes with differing coordination geometries ):

  • Perform additional diffraction experiments to validate reproducibility.
  • Use computational modeling (DFT) to compare theoretical and experimental bond parameters.
  • Analyze intermolecular forces (e.g., hydrogen bonds, C–H···π interactions) that may distort geometries.
  • Cross-reference with spectroscopic data (e.g., NMR chemical shifts) to confirm electronic environments.

Q. What strategies optimize the yield of multi-step synthetic routes for imidazo[1,5-a]pyridine derivatives?

Optimization strategies include:

  • Catalyst screening : Tetrakis(triphenylphosphine)palladium(0) improves Suzuki coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in electrophilic substitutions .
  • Temperature control : Lower temperatures reduce side reactions during Knoevenagel condensations .
  • Purification techniques : Column chromatography or recrystallization ensures high purity (>98%) .

Table 1 : Representative Synthetic Yields for Key Steps

Reaction StepYield (%)Reference
Vilsmeier-Haack formylation55
Suzuki coupling35–48
Knoevenagel condensation42
One-pot cyclization73

Q. How are computational methods like molecular docking applied to study the pharmacological potential of this compound?

Molecular docking evaluates binding affinities to biological targets (e.g., kinase enzymes). For example:

  • c-MYC G-quadruplex stabilization : Derivatives show binding affinities of −8.0 to −9.4 kcal/mol, comparable to known inhibitors .
  • Anti-tubercular activity : Carboxamide analogs target enzymes like CDK2, validated via in silico ADME/toxicity predictions .
  • Protocol : Use software like AutoDock Vina, with force fields (AMBER) and hydration parameters to simulate physiological conditions.

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Forced degradation studies under acidic, basic, oxidative, and thermal stress are critical. Techniques include:

  • LC-MS/MS : Identifies degradation products (e.g., DP1–DP4 with mass shifts of +390–498 Da) .
  • NMR : Tracks structural changes in hydrolyzed products.
  • Kinetic assays : Measure half-life in simulated gastric fluid (pH 2.0) or plasma .

Q. How do π-stacking and hydrogen-bonding interactions influence the fluorescence properties of imidazo[1,5-a]pyridine derivatives?

  • π-Stacking : Enhances quantum yield by reducing non-radiative decay (observed in liposome intercalation studies) .
  • Hydrogen bonds : Stabilize excited-state configurations, as seen in solvatochromic shifts in polar solvents .
  • Intramolecular charge transfer (ICT) : Substituents like cyano groups modulate emission wavelengths and Stokes shifts .

Methodological Notes

  • Avoid unreliable sources : Prioritize peer-reviewed journals over commercial databases.
  • Data validation : Cross-check crystallographic data with CCDC/PDB entries (e.g., 5J5S for kinase complexes ).
  • Ethical considerations : Adhere to safety protocols for handling cyanide-containing intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.